molecular formula C15H15N3O B5625254 2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5625254
M. Wt: 253.30 g/mol
InChI Key: AKVHSVCAFZXALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a nitrile or isocyanate. The reaction conditions often include the use of catalysts such as copper salts or organic bases to facilitate the cyclization process .

Chemical Reactions Analysis

2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which contributes to its anti-inflammatory and neuroprotective effects. The compound interacts with active residues of proteins such as ATF4 and NF-kB, as demonstrated by molecular docking studies .

Comparison with Similar Compounds

2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its neuroprotective and anti-inflammatory effects.

Properties

IUPAC Name

2-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-6-12-9-15(19)18-14(16-12)10-13(17-18)11-7-4-3-5-8-11/h3-5,7-10,17H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVHSVCAFZXALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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